

validation of T-705RMP's broad-spectrum activity across different viral families

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Compound of Interest

Compound Name: T-705RMP

Cat. No.: B1148250

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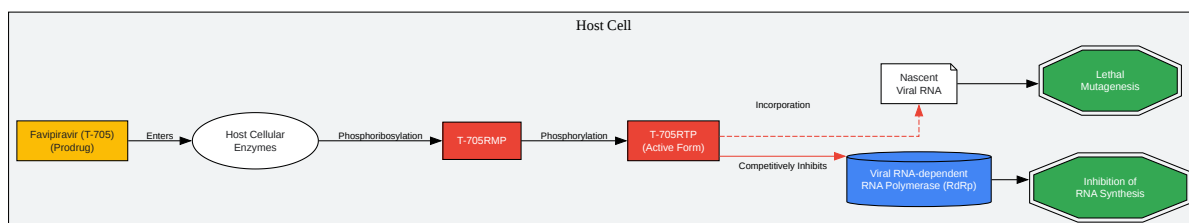
T-705RMP: A Comparative Guide to its Broad-Spectrum Antiviral Activity

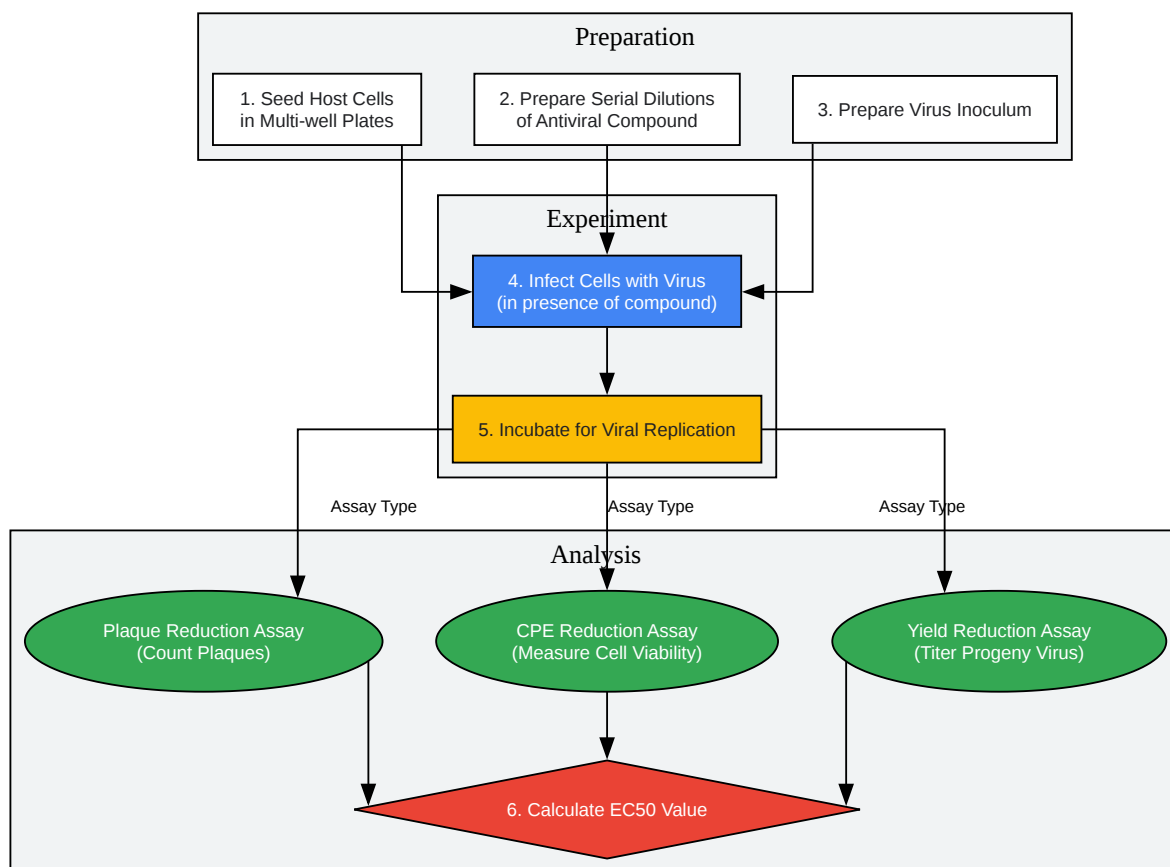
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the broad-spectrum antiviral activity of **T-705RMP**, the active phosphorylated form of Favipiravir (T-705). Favipiravir is a potent antiviral agent that has demonstrated significant efficacy against a wide range of RNA viruses. This document presents a comparative analysis of its performance, supported by experimental data, and details the methodologies used in these key experiments.

Mechanism of Action

T-705 is a prodrug that, once inside the cell, is converted to its active form, T-705 ribofuranosyl-5'-monophosphate (**T-705RMP**), and subsequently to T-705 ribofuranosyl-5'-triphosphate (T-705RTP).[1] T-705RTP is recognized as a purine nucleotide by the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[2][3] The mechanism of action is twofold: it acts as a competitive inhibitor of the viral polymerase and can also be incorporated into the nascent viral RNA strand, leading to lethal mutagenesis.[4][5] This dual action disrupts viral replication and production of infectious progeny. Unlike some other nucleoside analogs, T-705 does not significantly inhibit host cell DNA or RNA synthesis, suggesting a high selectivity for viral polymerases.[6]





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